molecular formula C19H17F3N4 B5234352 N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine

N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine

Cat. No.: B5234352
M. Wt: 358.4 g/mol
InChI Key: QLQHKKAKVXXBIZ-UHFFFAOYSA-N
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Description

N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the methyl and phenyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the final product. Safety measures and environmental considerations would also be crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, potentially leading to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions may produce a variety of substituted triazine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs or treatment modalities.

    Industry: In materials science, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine include other triazine derivatives with different substituents. Examples include:

  • 2,4,6-trimethyl-1,3,5-triazine
  • 2,4-diamino-6-methyl-1,3,5-triazine
  • 2,4,6-tris(2-methylphenyl)-1,3,5-triazine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

N-methyl-5-(2-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c1-13-6-3-4-9-16(13)17-11-23-25-18(24-17)26(2)12-14-7-5-8-15(10-14)19(20,21)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQHKKAKVXXBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=NC(=N2)N(C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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